An In-depth Technical Guide to 2-(hex-1-en-1-yl)pyridine: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 2-(hex-1-en-1-yl)pyridine: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hex-1-en-1-yl)pyridine is a substituted pyridine derivative belonging to the broader class of alkenylpyridines. These compounds are of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the carbon-carbon double bond. The pyridine moiety, a six-membered heteroaromatic ring containing one nitrogen atom, is a common scaffold in many pharmaceuticals and natural products. The introduction of an unsaturated hexenyl side chain at the 2-position offers a site for further functionalization and can influence the molecule's overall steric and electronic properties. This guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and the expected analytical characterization of 2-(hex-1-en-1-yl)pyridine.
Chemical Structure and Molecular Properties
The systematic name 2-(hex-1-en-1-yl)pyridine defines a pyridine ring substituted at the second position with a hexenyl group, where the double bond is located between the first and second carbon atoms of the hexyl chain. This configuration can exist as either the (E) or (Z) stereoisomer, depending on the geometry of the double bond.
Molecular Formula: C₁₁H₁₅N
Molecular Weight: 161.24 g/mol [1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | Calculated |
| Molecular Weight | 161.24 g/mol | [1][2] |
| Isomers | (E)-2-(hex-1-en-1-yl)pyridine, (Z)-2-(hex-1-en-1-yl)pyridine | Deduced |
Chemical Structure of (E)-2-(hex-1-en-1-yl)pyridine
Caption: Chemical structure of (E)-2-(hex-1-en-1-yl)pyridine.
Proposed Synthesis: Wittig Reaction
A reliable method for the synthesis of 2-alkenylpyridines is the Wittig reaction. This approach involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of 2-(hex-1-en-1-yl)pyridine, 2-pyridinecarboxaldehyde would serve as the aldehyde component, and a pentyl-substituted phosphorus ylide would be the nucleophile.
Reaction Scheme:
Caption: Wittig reaction for the synthesis of 2-(hex-1-en-1-yl)pyridine.
Experimental Protocol
Step 1: Preparation of the Phosphonium Ylide
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To a solution of pentyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (n-BuLi) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the deep red or orange ylide indicates a successful reaction.
Causality behind Experimental Choices:
-
Anhydrous THF: The ylide is highly reactive and will be quenched by protic solvents like water.
-
Inert Atmosphere: Prevents the reaction of the strongly basic n-BuLi and the ylide with atmospheric oxygen and moisture.
-
Strong Base: The proton on the carbon adjacent to the phosphorus is not very acidic, requiring a strong base like n-BuLi for deprotonation to form the ylide.
Step 2: Wittig Reaction
-
Cool the ylide solution to 0 °C.
-
Add a solution of 2-pyridinecarboxaldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(hex-1-en-1-yl)pyridine as a mixture of (E) and (Z) isomers.
Trustworthiness and Self-Validation:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of side products due to prolonged reaction times.
-
Aqueous Workup: The quenching and extraction steps are crucial for removing the base and the triphenylphosphine oxide byproduct, which is often the major impurity.
-
Column Chromatography: This purification step is essential for isolating the desired product from any unreacted starting materials and the triphenylphosphine oxide byproduct.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will be characteristic of the pyridine ring and the hexenyl side chain. The stereochemistry of the double bond ((E) vs. (Z)) will significantly influence the coupling constants of the vinylic protons.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.6 | d | 1H | H6 (pyridine) | Doublet due to coupling with H5. |
| ~7.6 | td | 1H | H4 (pyridine) | Triplet of doublets due to coupling with H3 and H5. |
| ~7.1-7.3 | m | 2H | H3, H5 (pyridine) | Overlapping multiplets. |
| ~6.5-6.9 | m | 2H | Vinylic protons | The exact shifts and coupling constants will depend on the E/Z ratio. For the (E)-isomer, a larger coupling constant (~15-18 Hz) is expected. |
| ~2.2 | q | 2H | Allylic CH₂ | Quartet due to coupling with the adjacent vinylic proton and the next CH₂ group. |
| ~1.4 | m | 4H | (CH₂)₂ | Multiplet for the two methylene groups in the middle of the chain. |
| ~0.9 | t | 3H | Terminal CH₃ | Triplet due to coupling with the adjacent CH₂ group. |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C2 (pyridine) |
| ~149 | C6 (pyridine) |
| ~136 | C4 (pyridine) |
| ~130-135 | Vinylic carbons |
| ~121-123 | C3, C5 (pyridine) |
| ~35 | Allylic CH₂ |
| ~31 | CH₂ |
| ~22 | CH₂ |
| ~14 | Terminal CH₃ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-(hex-1-en-1-yl)pyridine is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns for 2-substituted pyridines.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 161
-
Major Fragments:
-
Loss of a propyl radical (C₃H₇) via cleavage of the C3-C4 bond of the hexenyl chain, leading to a fragment at m/z = 118.
-
Loss of a butyl radical (C₄H₉) via cleavage of the C2-C3 bond of the hexenyl chain, leading to a fragment at m/z = 104.
-
The pyridinium cation at m/z = 78 is a common and stable fragment in the mass spectra of substituted pyridines.[6]
-
The interaction of the side chain with the ring nitrogen in 2-substituted pyridines can lead to specific fragmentation pathways, which may involve hydrogen transfer and the elimination of a neutral molecule.[7]
Conclusion
This technical guide provides a detailed theoretical framework for the understanding of 2-(hex-1-en-1-yl)pyridine. While experimental data for this specific molecule is scarce, its chemical properties, a viable synthetic route, and expected analytical data have been presented based on established chemical principles and data from analogous compounds. The proposed Wittig reaction offers a robust method for its synthesis, and the predicted spectroscopic data provides a benchmark for its characterization. This information serves as a valuable resource for researchers and scientists interested in the synthesis and application of novel substituted pyridines.
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